N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine
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Overview
Description
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid typically involves multiple steps, starting with the preparation of the triazine core. One common method is the reaction of cyanuric chloride with 2-methoxyaniline under controlled conditions to form the intermediate 4,6-bis((2-methoxyphenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine or its derivatives to introduce the aminoacetic acid moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the triazine ring can produce dihydrotriazines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4,6-Bis((4-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
- 2-((4,6-Bis((2-ethoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
- 2-((4,6-Bis((2-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid
Uniqueness
What sets 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid apart from similar compounds is the presence of the methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it more suitable for certain applications. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions with molecular targets, providing distinct advantages in various research and industrial contexts.
Properties
CAS No. |
62751-89-7 |
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Molecular Formula |
C19H20N6O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[4,6-bis(2-methoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C19H20N6O4/c1-28-14-9-5-3-7-12(14)21-18-23-17(20-11-16(26)27)24-19(25-18)22-13-8-4-6-10-15(13)29-2/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
HRRAZJFQMWZLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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